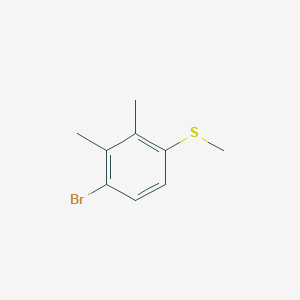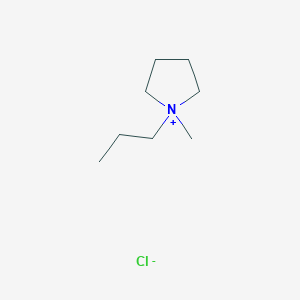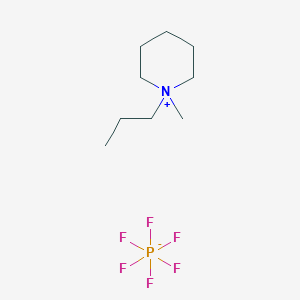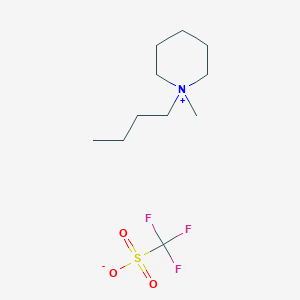
1-Butyl-4-methylpyridinium triflate; 99%
説明
1-Butyl-4-methylpyridinium triflate is a structurally diverse pyridinium salt . It has a molecular weight of 299.31, and its sum formula is C11H16F3NO3S . It is used in a variety of research topics due to its unique properties .
Synthesis Analysis
While specific synthesis methods for 1-Butyl-4-methylpyridinium triflate were not found in the search results, it’s worth noting that pyridinium salts have been synthesized and used in a wide range of research topics . For instance, 1-butyl-4-methylpyridinium chloride has been synthesized and characterized in a study involving ionic liquid-based iron oxide nanofluids .Molecular Structure Analysis
The molecular structure of 1-Butyl-4-methylpyridinium triflate contributes to its unique properties. The formation of nano- or microstructural organizations in ionic liquids (ILs) like this compound has an influential effect on their physicochemical properties and performance in various applications .Chemical Reactions Analysis
1-Butyl-4-methylpyridinium triflate has been explored as an electrolyte for graphene-based electrochemical double layer capacitors (EDLCs) due to its unique properties . It was found that the electrochemical stability of the compound decreased with an increase in solvent weight percentage .Physical And Chemical Properties Analysis
1-Butyl-4-methylpyridinium triflate has a melting point of less than room temperature, a viscosity of 136 cP at 25 °C, a density of 1.23 g/cm³ at 26 °C, and a conductivity of 2.41 mS/cm at 30 °C .科学的研究の応用
Electrochemical Double Layer Capacitors (EDLCs)
1-Butyl-4-methylpyridinium triflate: has been explored as an electrolyte for graphene-based EDLCs . In these capacitors, energy is stored through ion adsorption, forming a double layer at the electrode/electrolyte interface. This compound, when used as an electrolyte, contributes to achieving high energy density due to its unique properties such as lower flammability and wider operating potential window .
Energy Storage Systems
The compound’s physicochemical properties, like less heat sensitivity and weakness for chemical changes, make it suitable for use in various energy storage systems. It overcomes the drawbacks of traditional aqueous and organic electrolytes, which are limited by lower electrochemical stability and hazardous nature .
Ionic Liquids (ILs)
As an ionic liquid, 1-Butyl-4-methylpyridinium triflate exhibits promising characteristics like lower flammability and a wide operating potential window. These features are particularly beneficial in applications requiring stable and non-reactive media .
Supercapacitors
In the realm of supercapacitors, this compound can enhance cyclic durability and power density. It’s especially advantageous in supercapacitors that prioritize higher energy density and stability over extended periods .
Electrolyte-Electrode Systems
The compound’s role in electrolyte-electrode systems is crucial. It has been shown to work effectively with graphene electrodes, providing a stable and efficient medium for electrochemical reactions .
Organic Solvent Mixtures
1-Butyl-4-methylpyridinium triflate: can be diluted with organic solvents like acetonitrile (AN) and propylene carbonate (PC) to adjust viscosity and conductivity, which is vital for optimizing the performance of electrochemical systems .
High-Performance Electrolytes
The compound’s ability to achieve a maximum operating voltage of 2.2 V for certain systems makes it a high-performance electrolyte. It’s particularly significant for applications that require a broad range of operating temperatures and voltages .
Research on Clean Energy
Given its role in energy storage and electrochemical stability, 1-Butyl-4-methylpyridinium triflate is instrumental in research focused on clean energy solutions. It’s part of the ongoing efforts to develop more efficient and environmentally friendly energy storage devices .
作用機序
Target of Action
1-Butyl-4-methylpyridinium triflate is primarily used as an electrolyte in electrochemical double layer capacitors (EDLCs) . Its primary targets are the cathodic and anodic stability limits of the electrolyte .
Biochemical Pathways
The compound affects the energy storage system of EDLCs . Energy is stored through ion adsorption, forming a double layer of ions at the working electrode/electrolyte interface . The stored energy density is dependent on the capacitance of the electrode and the OPW of the electrolyte .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1-Butyl-4-methylpyridinium triflate are not readily available, we do know that it has a molecular weight of 299.31, a viscosity of 136 cP at 25 °C, and a density of 1.23 g/cm³ at 26 °C . These properties can influence the compound’s bioavailability and its interaction with biological systems.
Result of Action
The use of 1-Butyl-4-methylpyridinium triflate as an electrolyte in EDLCs can lead to high energy density and high power density . It also contributes to the technical maturity of EDLCs as potential energy storage devices .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of 1-Butyl-4-methylpyridinium triflate. For instance, its viscosity and density are measured at specific temperatures . Changes in these environmental conditions could potentially affect the compound’s performance.
Safety and Hazards
According to its Safety Data Sheet, 1-Butyl-4-methylpyridinium triflate is not yet fully tested, and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor, and to avoid dust formation . In case of contact, immediate medical attention is advised .
将来の方向性
特性
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.CHF3O3S/c1-3-4-7-11-8-5-10(2)6-9-11;2-1(3,4)8(5,6)7/h5-6,8-9H,3-4,7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVYJPCPEBAGFO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049368 | |
| Record name | 1-Butyl-4-methylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-methylpyridinium triflate | |
CAS RN |
882172-79-4 | |
| Record name | 1-Butyl-4-methylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)
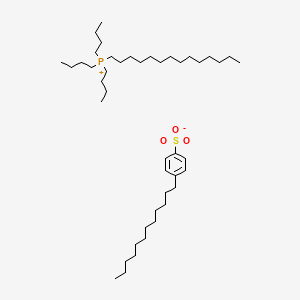
![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)

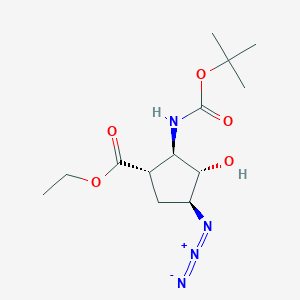

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)


